REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH:14][C:15]1[C:23]([OH:24])=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([OH:19])=[O:18].[CH3:25][C:26]([CH3:28])=O>FC(F)(F)C(O)=O>[OH:24][C:23]1[C:15]2[O:14][C:26]([CH3:28])([CH3:25])[O:18][C:17](=[O:19])[C:16]=2[CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1O
|
Name
|
|
Quantity
|
83 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
CONCENTRATION
|
Details
|
The volatiles were concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (100 mL)
|
Type
|
ADDITION
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Details
|
the solution slowly added to a rapidly stirred saturated aqueous sodium bicarbonate solution (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (ethyl acetate/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1OC(OC2=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |